REACTION_CXSMILES
|
[C:1]1([P:7](Cl)([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[N-:16]=[N+:17]=[N-:18].[Na+]>CC(C)=O>[P:7]([N:16]=[N+:17]=[N-:18])([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)=[O:8] |f:1.2|
|
Name
|
|
Quantity
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6.99 g
|
Type
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reactant
|
Smiles
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C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
2.09 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The sodium chloride and unreacted sodium azide was removed by gravity filtration
|
Type
|
CUSTOM
|
Details
|
the acetone solvent removed in vacuo
|
Type
|
DISTILLATION
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Details
|
The colorless diphenylphosphinic azide was purified by distillation
|
Type
|
CUSTOM
|
Details
|
to yield 6.31 g (87%) boiling at 138°-140° C./0.05 mm
|
Type
|
CUSTOM
|
Details
|
literature value 137°-140° C./0.05 mm
|
Name
|
|
Type
|
|
Smiles
|
P(=O)(C1=CC=CC=C1)(C1=CC=CC=C1)N=[N+]=[N-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |